molecular formula C20H15N3OS B5756427 2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide

2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide

Cat. No.: B5756427
M. Wt: 345.4 g/mol
InChI Key: JLEZQHQWWURORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of both cyano and acetamide groups in the molecule makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate at 150°C is also widely used .

Industrial Production Methods

Industrial production methods for cyanoacetamides often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, aldehydes, ketones, and various nucleophiles. Reaction conditions typically involve heating, stirring, and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities and are used in various applications, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide involves its interaction with various molecular targets and pathways. The cyano and acetamide groups in the molecule allow it to participate in multiple biochemical reactions, leading to its diverse biological activities. For example, the compound can inhibit certain enzymes or interfere with DNA replication, thereby exerting its anticancer or antimicrobial effects .

Properties

IUPAC Name

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c21-12-17-16(14-7-3-1-4-8-14)11-18(15-9-5-2-6-10-15)23-20(17)25-13-19(22)24/h1-11H,13H2,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEZQHQWWURORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.